![molecular formula C11H8ClNO2S2 B2607133 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide CAS No. 469876-49-1](/img/structure/B2607133.png)
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is a versatile chemical compound used in diverse scientific research. Its applications range from drug development to material science. It is a molecule containing the sulfonamide functional group attached to an aniline .
Synthesis Analysis
Sulfonamides, including 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular formula of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is C11H8ClNO2S2 . It is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group and is characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is 285.77 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Structural and Computational Studies
This compound is a type of sulfonamide that has been synthesized using an indirect method . The synthesis process avoids contamination of the product and eliminates the need for purification . The compound was characterized by X-ray crystallographic analysis and spectroscopic methods .
Medicinal Chemistry
Thiophene and its substituted derivatives, including this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
Sulfonamides, including this compound, have been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .
Anti-Psychotic Properties
Some sulfonamides have been found to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders .
Anti-Arrhythmic Properties
Sulfonamides have also been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of heart rhythm disorders .
Anti-Anxiety Properties
Some sulfonamides have been found to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders .
Anti-Fungal Properties
Sulfonamides have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections .
Anti-Cancer Properties
Sulfonamides have been found to have anti-cancer properties . This suggests potential applications in the treatment of various types of cancer .
Mechanism of Action
“4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide” is a sulfonamide compound. Sulfonamides are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria, thereby exerting an antibacterial effect .
The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine .
The action of sulfonamides can be influenced by various environmental factors such as pH and presence of other drugs. For example, the urinary pH can affect the ionization of sulfonamides, thereby influencing their reabsorption in the renal tubules and their urinary excretion .
properties
IUPAC Name |
(NE)-4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXWWBDBWSEIGL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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